4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
Description
4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine moiety
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-22-11-15-10-16(21-6-8-23-9-7-21)20-17(19-15)24-12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKOZMMYWDIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate to form the morpholine ring, typically under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which allow it to interact with specific molecular targets such as enzymes or receptors. Its mechanism of action may involve inhibition or modulation of target activities, making it a candidate for drug development in treating various diseases.
Case Study Example :
- A study demonstrated that derivatives similar to this compound exhibited significant activity against certain cancer cell lines, suggesting potential anti-cancer properties .
Chemical Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for further chemical modifications, leading to the development of novel compounds with specific properties.
Material Science
The compound is utilized in developing new materials with tailored properties. Its structural characteristics can be exploited to create polymers or other materials that exhibit desirable mechanical or chemical properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
- 4-[2-[(4-Chlorobenzyl)thio]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
Uniqueness
4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . The structure consists of a morpholine ring linked to a pyrimidine moiety, which is further substituted with a chlorobenzyl sulfanyl group and a methoxymethyl group.
Biological Activity Overview
Research indicates that compounds containing morpholine and pyrimidine structures exhibit various biological activities, including:
- Anticancer Activity : Morpholine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : These compounds have been tested against various bacterial strains.
- Dopamine Receptor Modulation : Certain derivatives act selectively on dopamine receptors, particularly the D4 receptor.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that modifications to the morpholine and pyrimidine components significantly influence biological activity. Key findings include:
- The presence of the 4-chlorobenzyl moiety enhances selectivity towards dopamine receptors.
- Substitutions on the morpholine ring can alter pharmacokinetics and bioavailability.
Table 2: SAR Findings
| Compound Variation | D4 Receptor Activity (IC50) | Notes |
|---|---|---|
| 4-Chlorobenzyl substitution | 130 nM | Optimal for receptor binding |
| Methoxymethyl group | Increased solubility | Enhances compound stability |
| Amide linkage removal | Inactive | Essential for maintaining activity |
Case Studies
- Dopamine D4 Receptor Antagonism : A study identified that the compound exhibits significant antagonistic properties against the D4 receptor, with an IC50 value of 130 nM, indicating its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound on ovarian cancer cell lines, revealing moderate activity while sparing non-cancerous cells, suggesting a favorable therapeutic index .
- Antimicrobial Screening : The compound was assessed for antibacterial activity against various pathogens, demonstrating effectiveness against both gram-positive and gram-negative strains, which positions it as a candidate for further development in antimicrobial therapies .
Q & A
Q. What synthetic routes are recommended for preparing 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1: Introduction of the chlorobenzyl sulfanyl group via nucleophilic substitution using 4-chlorobenzyl chloride and a thiol precursor under basic conditions (e.g., NaOH in ethanol at 60–80°C) .
- Step 2: Methoxymethylation of the pyrimidine core using methoxymethyl chloride in the presence of a base like triethylamine .
- Step 3: Morpholine ring formation via cyclization with ethylene oxide or direct substitution using morpholine derivatives under reflux conditions (e.g., ethanol, 12–24 hours) .
Optimization Tips: - Use catalysts (e.g., Pd for coupling reactions) to enhance regioselectivity.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., sulfanyl and methoxymethyl groups) and aromatic proton integration .
- Mass Spectrometry (HRMS): Validate molecular weight (calculated: 418.9 g/mol) and fragmentation patterns .
- HPLC: Employ reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect impurities .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?
- Disk Diffusion Assay: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL. The sulfanyl group may disrupt microbial membranes, leading to increased permeability .
- MIC Determination: Use broth microdilution methods to quantify minimum inhibitory concentrations. Compare with control compounds (e.g., ampicillin) to establish potency .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
Conflicting data often arise from variations in substituent effects or assay conditions. Strategies include:
- Systematic SAR Studies: Synthesize analogs with modifications to the chlorobenzyl, methoxymethyl, or morpholine groups. Test against standardized bacterial strains (e.g., ATCC controls) .
- Mechanistic Profiling: Use fluorescence microscopy to track membrane disruption or β-galactosidase assays to evaluate enzyme inhibition .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Q. What strategies enhance the compound’s pharmacokinetic properties through structural modifications?
- Morpholine Modifications: Replace morpholine with piperazine or azepane rings to improve solubility. For example, piperazine derivatives show enhanced bioavailability in similar pyrimidine analogs .
- Methoxymethyl Replacement: Substitute with hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP values. Computational modeling (e.g., DFT) can predict solubility changes .
- Prodrug Design: Introduce ester linkages at the sulfanyl group for controlled release in vivo .
Q. How can reaction mechanisms for sulfanyl group oxidation be elucidated?
- Kinetic Studies: Monitor oxidation (e.g., using or m-CPBA) via UV-Vis spectroscopy to track sulfoxide/sulfone formation. Plot rate constants vs. pH to identify reactive intermediates .
- Isotope Labeling: Use deuterated solvents (e.g., DO) in -NMR to confirm proton exchange during oxidation .
- Computational Modeling: Apply Gaussian09 with B3LYP/6-31G* basis sets to map transition states and activation energies .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in neuroprotective applications?
- In Vitro Neuroprotection Assays: Expose SH-SY5Y neuronal cells to oxidative stress (e.g., HO) and measure viability via MTT assay. Test compound at 1–50 µM with morpholine analogs as controls .
- Molecular Docking: Use AutoDock Vina to simulate binding to NMDA receptors or acetylcholinesterase. Prioritize analogs with lower binding energies (<−8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
